N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chloro-4-methylphenyl)-N⁶,N⁶-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative with a 3-chloro-4-methylphenyl group at the N⁴ position, diethyl substituents at N⁶, and a methyl group at the 1-position (Figure 1). Its molecular formula is C₁₉H₂₂ClN₇, and it exhibits moderate water solubility (0.5 μg/mL at pH 7.4) . Pyrazolo[3,4-d]pyrimidines are recognized for their kinase inhibitory and antimicrobial properties, with substitutions at N⁴ and N⁶ positions critically influencing bioactivity and physicochemical properties .
Properties
Molecular Formula |
C17H21ClN6 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21ClN6/c1-5-24(6-2)17-21-15(13-10-19-23(4)16(13)22-17)20-12-8-7-11(3)14(18)9-12/h7-10H,5-6H2,1-4H3,(H,20,21,22) |
InChI Key |
UISDRAKLANNWOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate pyrazole derivative. This intermediate is then subjected to cyclization with diethyl malonate under basic conditions to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-methylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at N⁴ and N⁶ Positions
Key analogs and their properties are summarized in Table 1 .
Table 1. Structural and functional comparison of pyrazolo[3,4-d]pyrimidine analogs.
- Diethyl vs.
- Chloro-Methyl vs. Chloro-Methoxy at N⁴ : Replacing 3-chloro-4-methylphenyl (3-Cl-4-MePh) with 3-chloro-4-methoxyphenyl (3-Cl-4-OMePh) increases molecular weight and may alter electronic properties, affecting binding to kinase targets .
Biological Activity
N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H19ClN6, with a molecular weight of approximately 320.81 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse pharmacological properties.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of key enzymes or receptors involved in cellular signaling pathways. For instance:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Some derivatives have demonstrated significant anti-proliferative activity against cancer cell lines by inhibiting EGFR. In particular, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance potency against both wild-type and mutant forms of EGFR .
Biological Activity
The biological activities of this compound include:
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits potent anti-cancer effects against various cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives were reported as low as 0.016 µM against EGFR .
- Flow cytometric analysis indicated that the compound induces apoptosis and causes cell cycle arrest at the S and G2/M phases .
- Kinase Inhibition :
Case Studies
A recent study synthesized various derivatives of pyrazolo[3,4-d]pyrimidine to assess their biological activity. Among these, specific compounds demonstrated significant anti-proliferative effects:
| Compound | Cell Line | IC50 (µM) | EGFR Inhibition |
|---|---|---|---|
| 12b | A549 | 8.21 | Yes |
| 12b | HCT-116 | 19.56 | Yes |
| 12b | EGFR WT | 0.016 | Yes |
| 12b | EGFR T790M | 0.236 | Yes |
This table summarizes the effectiveness of selected compounds derived from the parent structure in inhibiting cancer cell growth and their interaction with EGFR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
